molecular formula C19H31N3O3S B8121352 12-azidododecyl 4-methylbenzenesulfonate

12-azidododecyl 4-methylbenzenesulfonate

Cat. No.: B8121352
M. Wt: 381.5 g/mol
InChI Key: HVODLMXBKIWGPH-UHFFFAOYSA-N
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Description

Significance of 4-Methylbenzenesulfonate (B104242) as a Leaving Group in Alkane Derivatization

The derivatization of alkanes often requires the conversion of a native functional group, typically a hydroxyl group (–OH), into a group that is more easily displaced in nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group because it would depart as the hydroxide (B78521) ion (HO⁻), which is a strong base. The 4-methylbenzenesulfonate group, commonly known as tosylate (TsO⁻), is one of the most effective solutions to this problem. jchemlett.com

The tosylate group is readily prepared by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). nih.govmasterorganicchemistry.com This conversion is highly efficient and, critically, does not affect the stereochemistry of the carbon atom to which the oxygen is attached. masterorganicchemistry.com

The excellence of the tosylate anion as a leaving group stems from its inherent stability. masterorganicchemistry.com It is the conjugate base of p-toluenesulfonic acid, a strong acid with a pKa around -2.8. Good leaving groups are generally weak bases, and the tosylate anion's stability is enhanced by resonance, which delocalizes the negative charge over the three oxygen atoms and the aromatic ring. This high degree of stabilization facilitates the breaking of the carbon-oxygen bond during nucleophilic substitution (both SN1 and SN2 mechanisms), enabling a wide variety of nucleophiles to displace the tosylate and form a new bond with the alkyl chain. jchemlett.com

Overview of the Compound's Strategic Importance in Advanced Organic Synthesis

The strategic importance of 12-azidododecyl 4-methylbenzenesulfonate lies in the combination of the features described above within a single molecule. It is a heterobifunctional linker, meaning it possesses two different reactive groups that can be addressed in a controlled, stepwise manner.

The synthetic utility can be envisioned in a two-stage process:

Attachment via the Tosylate: The tosylate end of the molecule serves as the primary point of attachment. A nucleophile of interest (e.g., a thiol on a surface, an alcohol on a biomolecule, or a carbanion) can displace the tosylate group, thereby tethering the entire 12-azidododecyl chain to the nucleophile's parent molecule. The long dodecyl chain acts as a flexible spacer, which can be crucial for applications like ensuring a tethered molecule can reach a binding site or for creating well-ordered self-assembled monolayers.

Functionalization via the Azide (B81097): Once the linker is attached, the terminal azide group becomes available for a second, distinct chemical transformation. This "second-stage" reaction can be used to introduce another molecule or functionality using highly specific and bio-orthogonal reactions like click chemistry. mdpi.com For example, a fluorescent dye containing an alkyne can be "clicked" onto the azide, or the azide can be reduced to an amine to couple a peptide.

This orthogonal reactivity makes 12-azidododecyl 4-methylbenzenesulfonate an invaluable tool for constructing complex, well-defined molecular systems. It is particularly useful in materials science for surface functionalization, in drug delivery for creating targeted conjugates, and in chemical biology for developing sophisticated molecular probes to study biological processes. mdpi.com

Properties

IUPAC Name

12-azidododecyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3S/c1-18-12-14-19(15-13-18)26(23,24)25-17-11-9-7-5-3-2-4-6-8-10-16-21-22-20/h12-15H,2-11,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVODLMXBKIWGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Aspects of 12 Azidododecyl 4 Methylbenzenesulfonate

Established Synthetic Routes for 12-Azidododecyl 4-Methylbenzenesulfonate (B104242)

The synthesis of 12-azidododecyl 4-methylbenzenesulfonate is primarily achieved through a two-step process that involves the regioselective tosylation of a long-chain alcohol, followed by the introduction of the azido (B1232118) group via nucleophilic substitution.

Regioselective Tosylation of Dodecanol (B89629) Derivatives

The initial step in the synthesis involves the conversion of a hydroxyl group in a dodecanol derivative into a good leaving group, typically a tosylate. libretexts.org This is accomplished by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the HCl byproduct. When the starting material is a symmetric diol like dodecane-1,12-diol, achieving regioselectivity to form the mono-tosylated product is a critical challenge.

The reaction conditions can be tuned to favor mono-tosylation over the formation of the di-tosylated byproduct. This often involves using a stoichiometric amount of the diol relative to the tosyl chloride or employing specific reaction conditions that exploit the statistical distribution of the products. The general reaction is as follows:

HO-(CH₂)₁₂-OH + TsCl → HO-(CH₂)₁₂-OTs + HCl

Table 1: Illustrative Conditions for Regioselective Tosylation

Parameter Condition Purpose
Starting Material Dodecane-1,12-diol Provides the C12 alkyl chain
Reagent p-Toluenesulfonyl chloride (TsCl) Introduces the tosylate group
Base Pyridine or Triethylamine Neutralizes HCl byproduct
Solvent Dichloromethane (B109758) or Chloroform Provides a non-reactive medium
Temperature 0 °C to room temperature Controls the reaction rate

| Stoichiometry | Excess diol relative to TsCl | Favors mono-substitution |

Introduction of the Azido Functionality via Nucleophilic Displacement

With the tosylate group in place, the azido functionality is introduced through a nucleophilic substitution reaction. The tosylate is an excellent leaving group, facilitating its displacement by the azide (B81097) anion (N₃⁻). researchgate.netmasterorganicchemistry.com The most common source of the azide anion is sodium azide (NaN₃). This reaction typically proceeds via an Sₙ2 mechanism, which results in the inversion of configuration at the carbon center, although for a primary alkyl chain like in this case, stereochemistry is not a concern. researchgate.net

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to enhance the nucleophilicity of the azide ion. masterorganicchemistry.com The reaction is as follows:

HO-(CH₂)₁₂-OTs + NaN₃ → HO-(CH₂)₁₂-N₃ + NaOTs

Alternatively, if the synthesis starts from 12-bromododecan-1-ol, the bromide can be displaced by the azide ion, followed by tosylation of the alcohol.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

For the large-scale synthesis of 12-azidododecyl 4-methylbenzenesulfonate, optimization of reaction conditions is crucial to maximize yield and minimize waste. For the tosylation step, solvent-free conditions using a solid base like potassium carbonate can be an environmentally friendly and efficient alternative. researchgate.net Phase-transfer catalysis has also been shown to be effective for the preparation of sulfonyl azides, which could be adapted for the nucleophilic substitution step. orgsyn.org

Microwave-assisted synthesis is another technique that can significantly reduce reaction times and improve yields for the nucleophilic substitution of tosylates with alkali azides. organic-chemistry.org

Table 2: Comparison of Reaction Conditions for Azide Introduction

Method Solvent Temperature Reaction Time Typical Yield
Conventional Heating DMF or DMSO 60-100 °C 12-24 hours 70-90%

| Microwave-Assisted | Aqueous media | 100-150 °C | 10-30 minutes | >90% organic-chemistry.org |

Precursor Chemistry and Strategic Starting Material Selection

Derivatives of Dodecanol and Azidododecanol as Precursors

There are two primary precursor strategies for the synthesis of the target compound:

Route A: Starting from Dodecane-1,12-diol: This route involves the initial mono-tosylation of the diol, followed by the introduction of the azide group. A final tosylation of the remaining alcohol group would yield the desired product. This approach requires careful control of the first tosylation to avoid the formation of the di-tosylated byproduct.

Route B: Starting from 12-Azidododecan-1-ol: This precursor already contains the azido functionality. The synthesis is therefore simplified to a single step of tosylating the terminal hydroxyl group. 12-azidododecan-1-ol can be prepared from 12-bromododecan-1-ol or by the ring-opening of a cyclic ether followed by azidation.

Comparison of Synthetic Efficiency Across Different Routes

The efficiency of the synthetic route is determined by factors such as the number of steps, the yield of each step, the ease of purification, and the cost and availability of the starting materials.

Table 3: Comparative Analysis of Synthetic Routes

Feature Route A (from Dodecane-1,12-diol) Route B (from 12-Azidododecan-1-ol)
Number of Steps Multiple steps (mono-tosylation, azidation, final tosylation) Single step (tosylation)
Key Challenge Regioselective mono-tosylation Synthesis of the azido alcohol precursor
Potential Byproducts Di-tosylated dodecane (B42187) Minimal if starting material is pure

Isolation and Purification Techniques for 12-Azidododecyl 4-Methylbenzenesulfonate

The isolation and purification of 12-azidododecyl 4-methylbenzenesulfonate from the crude reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of any impurities present.

Work-up and Extraction:

Following the completion of the synthesis, the reaction mixture is typically quenched and subjected to a liquid-liquid extraction. If pyridine is used as the solvent and base, it is removed by washing the reaction mixture with an acidic solution, such as dilute hydrochloric acid. This protonates the pyridine, rendering it water-soluble and allowing for its removal in the aqueous phase. The organic layer, containing the desired product, is then washed with water and brine to remove any remaining water-soluble impurities. After drying the organic phase over an anhydrous salt like sodium sulfate, the solvent is evaporated to yield the crude product.

Column Chromatography:

For the removal of unreacted starting materials and byproducts, column chromatography is a highly effective purification technique. column-chromatography.com Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like 12-azidododecyl 4-methylbenzenesulfonate. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often employed. The progress of the separation is monitored by collecting fractions and analyzing them by thin-layer chromatography.

Thin-Layer Chromatography (TLC) Analysis:

Thin-layer chromatography is an indispensable tool for monitoring the progress of both the reaction and the purification. For the visualization of the azide-containing compounds on the TLC plate, specific staining techniques are required as the azide group is not UV-active. One common method involves the reduction of the azide to an amine using a reagent like triphenylphosphine (B44618), followed by staining with ninhydrin (B49086), which produces a colored spot.

Recrystallization:

If the crude 12-azidododecyl 4-methylbenzenesulfonate is a solid, recrystallization can be an effective method for purification. nih.gov This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For long-chain alkyl tosylates, solvents such as ethanol (B145695) or mixtures of ethanol and water can be effective. nih.gov The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The purified crystals are then collected by filtration.

Table 2: Purification Parameters for 12-Azidododecyl 4-Methylbenzenesulfonate

TechniqueDetails
Work-up Washing with dilute HCl (if pyridine is used), water, and brine. Drying over Na2SO4 or MgSO4.
Column Chromatography Stationary Phase: Silica gelMobile Phase (Eluent): Gradient of ethyl acetate in hexane
TLC Visualization Reduction with triphenylphosphine followed by ninhydrin staining.
Recrystallization Solvent: Ethanol or ethanol/water mixture.

Reaction Mechanisms and Reactivity Profiles of 12 Azidododecyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Involving the 4-Methylbenzenesulfonate (B104242) Group

The 4-methylbenzenesulfonate (tosylate) group is a derivative of p-toluenesulfonic acid. Its utility in organic synthesis stems from its exceptional ability to function as a leaving group in nucleophilic substitution reactions. This is because the resulting tosylate anion is a weak base, stabilized by resonance that delocalizes the negative charge across the three oxygen atoms of the sulfonate group. nih.govmasterorganicchemistry.com The carbon atom attached to the tosylate in 12-azidododecyl 4-methylbenzenesulfonate is a primary, sterically unhindered center, which dictates the primary mechanistic pathway for its substitution.

SN2 Pathways with Diverse Nucleophiles

Given the primary alkyl structure and the excellent leaving capability of the tosylate group, nucleophilic substitution reactions proceed almost exclusively via the SN2 (bimolecular nucleophilic substitution) mechanism. youtube.com The SN2 pathway is a single, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). youtube.commasterorganicchemistry.com This attack leads to the simultaneous formation of a new bond with the nucleophile and the cleavage of the bond to the leaving group, passing through a trigonal bipyramidal transition state. masterorganicchemistry.com

The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. youtube.com A wide array of strong nucleophiles can effectively displace the tosylate group from 12-azidododecyl 4-methylbenzenesulfonate. nih.govnih.gov

NucleophileProduct NameProduct Structure
Iodide (I⁻)12-Azido-1-iodododecaneN₃-(CH₂)₁₂-I
Cyanide (CN⁻)13-AzidotridecanenitrileN₃-(CH₂)₁₂-CN
Thiocyanate (SCN⁻)12-Azidododecyl thiocyanateN₃-(CH₂)₁₂-SCN
Ammonia (NH₃)12-Azidododecan-1-amineN₃-(CH₂)₁₂-NH₂
Hydroxide (B78521) (OH⁻)12-Azidododecan-1-olN₃-(CH₂)₁₂-OH

Regioselectivity and Stereochemical Considerations

The nucleophilic substitution reaction of 12-azidododecyl 4-methylbenzenesulfonate is characterized by high regioselectivity. wikipedia.org Nucleophilic attack occurs specifically at the terminal primary carbon atom bearing the tosylate group. This site is the most electrophilic and sterically accessible position along the dodecyl chain for the incoming nucleophile.

Stereochemically, the SN2 mechanism is defined by an inversion of configuration at the reaction center, a phenomenon known as a Walden inversion. masterorganicchemistry.commasterorganicchemistry.com However, in the case of 12-azidododecyl 4-methylbenzenesulfonate, the carbon atom undergoing substitution (C-12) is achiral as it is bonded to two hydrogen atoms. Consequently, while the reaction proceeds through a stereospecific pathway, both the starting material and the product are achiral, unless the nucleophile itself introduces a chiral center. youtube.com

1,3-Dipolar Cycloaddition Reactions of the Azido (B1232118) Moiety

The azide (B81097) group is a classic 1,3-dipole, a molecule containing 4 π-electrons over three atoms. nih.gov It readily participates in 1,3-dipolar cycloaddition reactions, also known as Huisgen cycloadditions, with various unsaturated molecules called dipolarophiles. wikipedia.orgwikipedia.org This class of reactions is a powerful and convergent method for synthesizing five-membered heterocyclic rings. nih.govorganic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative azide-alkyne cycloaddition that proceeds without a metal catalyst. magtech.com.cn The reaction's driving force is the significant ring strain inherent in cyclic alkynes, particularly cyclooctynes, the smallest stable cyclic alkynes. enamine.net The release of this strain energy upon the formation of the aromatic triazole ring provides a sufficient activation energy drop for the reaction to occur readily at or near room temperature.

The azide moiety of 12-azidododecyl 4-methylbenzenesulfonate is an excellent substrate for SPAAC reactions. The rate of SPAAC is critically dependent on the structure of the cyclooctyne (B158145) used. researchgate.net Various generations of cyclooctynes have been developed with enhanced reactivity to achieve faster reaction kinetics for applications such as in vivo bioconjugation. enamine.netnih.gov

Cyclooctyne DerivativeAbbreviationRelative ReactivityKey Structural Feature
BicyclononyneBCNModerateFused bicyclic system
DibenzocyclooctynolDIBOHighFused benzene (B151609) rings, hydroxyl group for functionalization. nih.govnih.gov
DibenzoazacyclooctyneDBCOVery HighFused benzene rings, nitrogen in ring system. magtech.com.cn
Difluorinated CyclooctyneDIFOHighGem-difluoride substitution enhances reactivity. magtech.com.cn

Reaction Scope with Various Dipolarophiles

While terminal and strained alkynes are the most prominent reaction partners for the azide group in 12-azidododecyl 4-methylbenzenesulfonate, its reactivity extends to other dipolarophiles. organic-chemistry.orgijrpc.com

Alkenes: Azides can undergo cycloaddition with alkenes to yield five-membered triazoline rings. However, these reactions are typically much less favorable than those with alkynes, often requiring higher temperatures and proceeding at slower rates. wikipedia.orgacs.org The reaction efficiency is improved when using electron-deficient alkenes.

Nitriles: The cycloaddition between an azide and a nitrile can produce a tetrazole ring. This transformation is synthetically valuable but generally requires harsher conditions, such as elevated temperatures and the use of a Lewis acid catalyst.

Other Potential Transformations of the Azido and Sulfonate Functionalities

In addition to the more common transformations, the bifunctional nature of 12-azidododecyl 4-methylbenzenesulfonate opens avenues for other potential, albeit less frequently documented, reactions involving the azido and sulfonate groups. These transformations can be contingent on specific reaction conditions, including the presence of radical initiators, light, or specific catalysts, and may involve intramolecular interactions between the two terminal functional groups.

Intramolecular Cyclization

The presence of a nucleophilic azide and an electrophilic carbon bearing a tosylate leaving group at opposite ends of a flexible twelve-carbon chain raises the possibility of intramolecular cyclization. This reaction would lead to the formation of a large-ring nitrogen-containing heterocycle. Such macrocyclization is generally influenced by factors like the high dilution principle, which favors intramolecular over intermolecular reactions, and the potential use of templates or specific catalysts.

While intermolecular substitution of the tosylate by an external azide is a common method for synthesizing alkyl azides, the intramolecular counterpart in a long-chain molecule like 12-azidododecyl 4-methylbenzenesulfonate would result in a 13-membered cyclic amine after reduction of the initially formed cyclic triazene (B1217601) intermediate. The formation of such large rings can be challenging due to entropic factors, but has been successfully achieved in various systems.

Neighboring Group Participation

The azido group, although primarily known for its other reactivities, can potentially act as an internal nucleophile in neighboring group participation (NGP). In the context of 12-azidododecyl 4-methylbenzenesulfonate, this would involve the azido group attacking the carbon atom bearing the tosylate, leading to a cyclic intermediate. However, given the long dodecyl chain, classical neighboring group participation, which typically involves the formation of 3- to 7-membered rings, is highly unlikely. For NGP to occur, the participating group needs to be able to form a low-strain cyclic intermediate, a condition not met by the 1,12-disubstituted dodecane (B42187) backbone. utexas.eduwikipedia.org

Nevertheless, under specific conformational arrangements, a transannular-type interaction might be envisioned, though it would be significantly less favorable than intermolecular reactions in most scenarios.

Radical-Mediated Reactions

Both azido and sulfonate groups can be involved in radical reactions, though these are less common than their ionic reaction pathways.

Azido Group: Alkyl azides can undergo radical-mediated transformations. For instance, in the presence of a radical initiator, an intramolecular radical cyclization could occur where a carbon-centered radical elsewhere in the chain adds to the azide. rsc.org However, in 12-azidododecyl 4-methylbenzenesulfonate, the generation of a radical on the alkyl chain would be a prerequisite.

Sulfonate Group: While less common, sulfonate esters can undergo fragmentation or other reactions under radical conditions.

Thermal and Photochemical Decomposition

Thermal Decomposition of the Azido Group: Alkyl azides are known to decompose upon heating, typically to form nitrenes with the extrusion of nitrogen gas. The resulting highly reactive nitrene can then undergo a variety of reactions, including C-H insertion and rearrangements. In the case of 12-azidododecyl 4-methylbenzenesulfonate, intramolecular C-H insertion of the generated nitrene into the dodecyl chain could lead to a mixture of cyclic amine isomers. Thermal decomposition of aromatic azides has been shown to yield phenazines and related compounds. rsc.org

Photochemical Decomposition of the Azido Group: Photolysis of alkyl azides can also generate nitrenes, leading to similar C-H insertion and rearrangement products. The specific products can be influenced by the wavelength of light used and the presence of sensitizers.

The table below summarizes the potential outcomes of these less common transformations.

Transformation TypeFunctional Group InvolvedPotential Product(s)Key Conditions/Considerations
Intramolecular CyclizationAzido and Sulfonate13-membered cyclic amine (after reduction)High dilution, potential catalysts
Neighboring Group ParticipationAzidoUnlikely due to long chain lengthRequires formation of a low-strain cyclic intermediate
Radical CyclizationAzidoCyclic aminesRequires radical initiation
Thermal DecompositionAzidoCyclic amines (via nitrene C-H insertion)High temperatures
Photochemical DecompositionAzidoCyclic amines (via nitrene C-H insertion)UV irradiation

Applications of 12 Azidododecyl 4 Methylbenzenesulfonate in Advanced Chemical Domains

Modular Synthesis in Click Chemistry

The azide (B81097) moiety of 12-azidododecyl 4-methylbenzenesulfonate (B104242) is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is renowned for its high efficiency, selectivity, and biocompatibility. The presence of the tosylate group on the other end of the dodecyl chain provides a latent reactive site for subsequent nucleophilic substitution reactions, enabling the modular assembly of intricate chemical structures.

Development of Functionalized Molecular Probes and Tags

The dual functionality of 12-azidododecyl 4-methylbenzenesulfonate allows for the synthesis of molecular probes and tags with distinct domains for targeting and reporting. The azide group can be "clicked" onto a molecule of interest that bears a terminal alkyne. Subsequently, the tosylate group can be displaced by a nucleophilic reporter group, such as a fluorophore or a biotin (B1667282) derivative. This modular approach simplifies the synthesis of complex probes by allowing the targeting and reporting moieties to be introduced in separate, high-yielding steps.

Component Function Reaction Type
Azide (-N₃)Conjugation to alkyne-modified biomolecules or scaffoldsCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Dodecyl chain (-(CH₂)₁₂-)Spacer, provides flexibility and hydrophobicity-
Tosylate (-OTs)Leaving group for attachment of reporter moleculesNucleophilic Substitution

Construction of Complex Organic Architectures (e.g., Macrocycles, Dendrimers)

The defined length and reactive ends of 12-azidododecyl 4-methylbenzenesulfonate make it an ideal linker for the construction of complex organic architectures. In macrocyclization reactions, a precursor bearing both an alkyne and a nucleophile can react with this bifunctional linker under high-dilution conditions to favor intramolecular cyclization.

For dendrimer synthesis, this compound can be used in a convergent or divergent manner. In a divergent approach, a multifunctional core can be reacted with an excess of 12-azidododecyl 4-methylbenzenesulfonate to generate a first-generation dendrimer with a periphery of azide groups. These azides can then be reacted with alkyne-functionalized monomers to build the next generation. Click chemistry's high efficiency is particularly advantageous for achieving high degrees of functionalization at each step of dendrimer growth. weebly.comirjweb.comresearchgate.net

Application in Supramolecular Assembly Design

In the realm of supramolecular chemistry, 12-azidododecyl 4-methylbenzenesulfonate can be used to functionalize building blocks for self-assembly. For instance, a host molecule could be equipped with an alkyne group, allowing for the attachment of the azido-linker via a click reaction. The terminal tosylate can then be used to anchor the functionalized host to a surface or another component of a supramolecular system. The long dodecyl chain can also play a crucial role in directing self-assembly through van der Waals interactions or by providing the necessary spacing and flexibility between recognition units.

Integration in Bioorthogonal Chemistry Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The azide group is a well-established bioorthogonal handle, and its presence in 12-azidododecyl 4-methylbenzenesulfonate allows for its integration into such strategies.

Chemical Ligation for Material Surface Modification

The tosylate group of 12-azidododecyl 4-methylbenzenesulfonate serves as an effective anchor for grafting the molecule onto surfaces that possess nucleophilic groups, such as hydroxyls or amines, which are common on materials like metal oxides or functionalized polymers. Once the linker is covalently attached to the surface, the exposed azide groups create a "clickable" surface. This surface can then be selectively modified with various molecules, including biomolecules like peptides or carbohydrates that have been tagged with an alkyne. This method allows for the creation of functionalized surfaces with a high degree of control over the density and orientation of the attached molecules. A study on zinc oxide nanowires demonstrated the use of a similar compound, (12-azidododecyl)phosphonic acid, for surface modification and subsequent click reactions.

Step Description Key Functional Group
1. GraftingCovalent attachment to a surface containing nucleophiles.Tosylate (-OTs)
2. Bioorthogonal Ligation"Clicking" an alkyne-tagged molecule onto the azide-functionalized surface.Azide (-N₃)

Orthogonal Functionalization Approaches in Chemical Systems

The distinct reactivity of the azide and tosylate groups allows for orthogonal functionalization, where each group can be reacted independently without interfering with the other. For example, the tosylate can be first displaced by a nucleophile. The resulting molecule, now bearing an azide, can be introduced into a system where a subsequent click reaction with an alkyne-containing partner is desired. This orthogonal approach is valuable in the synthesis of multifunctional molecules and complex materials where precise control over the introduction of different chemical entities is required.

Contributions to Polymer Science and Material Chemistry

The presence of both an azide and a tosylate group on a flexible long-chain alkyl backbone makes 12-azidododecyl 4-methylbenzenesulfonate a significant contributor to the synthesis of complex polymeric materials and the functionalization of material surfaces.

12-azidododecyl 4-methylbenzenesulfonate serves as a key component in the synthesis of polymers with well-defined structures. The azide terminus is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rug.nlsciencenet.cnresearchgate.net This reaction's high efficiency and specificity allow for the precise linking of polymer chains and the incorporation of various functionalities. For instance, this compound can be used to synthesize block copolymers by "clicking" it onto a polymer chain with a terminal alkyne group. rug.nl

Furthermore, the tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com This allows the dodecyl chain to be attached to polymer backbones, introducing a long, flexible spacer with a terminal azide ready for further modification. This dual reactivity enables the creation of graft copolymers and other complex architectures. For example, polymers with pendant hydroxyl groups can be reacted with 12-azidododecyl 4-methylbenzenesulfonate to introduce azide functionalities along the polymer chain, which can then be used for cross-linking or further functionalization.

The combination of these features allows for the synthesis of macromolecular chimeras and other complex polymer structures. sciencenet.cnuakron.edu The long dodecyl chain also imparts flexibility and can influence the morphology and self-assembly behavior of the resulting polymers.

Polymer Architecture Role of 12-Azidododecyl 4-Methylbenzenesulfonate Key Reaction Type Resulting Feature
Block CopolymersAzide-functionalized monomer or initiatorAzide-Alkyne Click ChemistryCovalent linkage of dissimilar polymer blocks
Graft CopolymersGrafting-to or grafting-from agentNucleophilic Substitution (tosylate), Click Chemistry (azide)Pendant chains with terminal azide functionality
Star PolymersCore-forming or arm-functionalizing agentCombination of reactionsMulti-armed structures with peripheral azide groups
Functional NetworksCross-linking agentClick ChemistryCovalently linked polymer networks with defined junctions

The reactivity of both the azide and tosylate groups of 12-azidododecyl 4-methylbenzenesulfonate makes it an effective molecule for surface modification. rsc.org The tosylate group can be displaced by nucleophiles on a substrate surface, such as hydroxyl groups on silica (B1680970) or metal oxides, to covalently attach the azido-dodecyl chain. Alternatively, the azide group can be used for surface functionalization through photoactivated nitrene insertion chemistry, which allows for the formation of covalent bonds with C-H bonds on polymer surfaces. researchgate.net

Once the molecule is anchored to a surface, the exposed azide groups provide a platform for further functionalization via click chemistry. nih.govnih.gov This allows for the attachment of a wide range of molecules, including biomolecules, fluorophores, or other polymers, to the surface in a highly specific and efficient manner. nih.gov This "grafting onto" approach is a powerful method for creating surfaces with tailored properties. nih.govacs.org

The long dodecyl chain acts as a flexible spacer, which can be advantageous in reducing steric hindrance and improving the accessibility of the terminal azide group for subsequent reactions. This is particularly important when attaching large molecules like polymers or proteins.

Role in Supramolecular Chemistry and Self-Assembled Systems

The amphiphilic character of 12-azidododecyl 4-methylbenzenesulfonate, with its polar head groups and long nonpolar alkyl chain, drives its participation in supramolecular chemistry and the formation of self-assembled systems.

The long dodecyl chain of 12-azidododecyl 4-methylbenzenesulfonate can play a crucial role in the formation of host-guest complexes. nih.gov When incorporated into larger supramolecular structures, such as macrocycles or molecular cages, the alkyl chain can contribute to the formation of a hydrophobic cavity capable of encapsulating guest molecules. Van der Waals interactions between the alkyl chain and a nonpolar guest molecule can stabilize the host-guest complex. rsc.org

Furthermore, the terminal azide group can be functionalized, for example, by clicking on a recognition motif, to enhance the specificity of guest binding. The ability to modify the periphery of a host molecule with these long chains can also influence its solubility and its interaction with other molecules or surfaces. The length of the alkyl chain can be a determining factor in the thermodynamics and kinetics of guest binding. nih.gov

Molecules with long alkyl chains, like 12-azidododecyl 4-methylbenzenesulfonate, are known to form self-assembled monolayers (SAMs) on various substrates. techconnect.org For instance, if the tosylate group is replaced by a thiol, the resulting azido-dodecanethiol can form well-ordered SAMs on gold surfaces. uchicago.edu The intermolecular van der Waals interactions between the dodecyl chains drive the formation of a densely packed and ordered monolayer. nih.govmpg.deresearchgate.net

The terminal azide groups in such a monolayer present a chemically reactive surface that can be further modified. nih.govnih.gov This provides a powerful bottom-up approach to the fabrication of functional nanostructures. The ability to control the surface chemistry with high precision is a key advantage of this method. The properties of the resulting surface, such as its hydrophobicity, can be tuned by the choice of the terminal group attached via click chemistry. researchgate.net

Self-Assembled System Driving Force Role of 12-Azidododecyl Moiety Resulting Structure
Self-Assembled Monolayers (SAMs)Van der Waals interactions, ChemisorptionForms ordered layer via alkyl chain packingDense monolayer with exposed azide functionality
Micelles/Vesicles (in solution)Hydrophobic effectAmphiphilic self-assemblyAggregates with alkyl chains in the core and polar groups on the exterior
2D Supramolecular NetworksIntermolecular non-covalent interactionsBuilding block for surface patterningOrdered molecular arrays on a solid substrate

Potential in Nanotechnology for Surface Modification and Conjugation

In the realm of nanotechnology, 12-azidododecyl 4-methylbenzenesulfonate is a valuable tool for the surface modification and bioconjugation of nanoparticles. nih.govchemrxiv.org The tosylate end can be used to anchor the molecule to the surface of nanoparticles that possess suitable functional groups.

The azide-terminated surface of the modified nanoparticles can then be used to attach a variety of ligands through click chemistry. researchgate.net This is particularly useful for attaching targeting moieties, such as peptides or antibodies, for biomedical applications. The long dodecyl spacer can help to extend the attached ligand away from the nanoparticle surface, improving its accessibility and function. The ability to precisely control the number of ligands attached to a nanoparticle is crucial for its performance, and click chemistry provides a means to achieve this. chemrxiv.org This versatile approach allows for the creation of multifunctional nanoparticles for applications in drug delivery, diagnostics, and bioimaging.

Derivatization and Structural Modification of 12 Azidododecyl 4 Methylbenzenesulfonate

Synthesis of Analogous Azidoalkyl 4-Methylbenzenesulfonates with Varied Chain Lengths

The synthesis of 12-azidododecyl 4-methylbenzenesulfonate (B104242) and its analogs with different alkyl chain lengths typically starts from the corresponding α,ω-diols. The general synthetic route involves a two-step process: monotosylation of the diol followed by azidation of the remaining hydroxyl group, or vice versa. The selective monotosylation of symmetrical diols can be challenging, often yielding a mixture of the desired mono-tosylated product, the di-tosylated byproduct, and unreacted diol. researchgate.net

To achieve high selectivity, various strategies have been developed. One common approach involves using a specific molar ratio of tosyl chloride to the diol in the presence of a base like pyridine (B92270) or triethylamine (B128534) at controlled temperatures. Another method utilizes protecting groups to differentiate the two hydroxyl groups, allowing for sequential modification.

The synthesis of a homologous series of ω-azidoalkyl tosylates allows for the systematic investigation of the influence of the alkyl chain length on the physical, chemical, and biological properties of the resulting derivatives. For instance, the flexibility and hydrophobicity of a linker molecule can be precisely tuned by adjusting the number of methylene (B1212753) units in the alkyl chain.

A representative synthetic scheme for an ω-azidoalkyl 4-methylbenzenesulfonate is as follows:

Monotosylation of a Diol: A diol (e.g., 1,n-alkyldiol) is reacted with one equivalent of p-toluenesulfonyl chloride (TsCl) in a suitable solvent such as dichloromethane (B109758) or pyridine. The reaction is typically carried out at low temperatures to favor the formation of the mono-tosylated product.

Azidation: The resulting ω-hydroxyalkyl 4-methylbenzenesulfonate is then treated with an azide (B81097) salt, such as sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction replaces the hydroxyl group (after its conversion to a better leaving group or directly if the tosylation was performed first on the other end) with the azido (B1232118) group.

The table below illustrates a series of analogous azidoalkyl 4-methylbenzenesulfonates that can be synthesized by varying the starting diol.

Starting DiolProduct NameAlkyl Chain Length
1,6-Hexanediol6-Azidohexyl 4-methylbenzenesulfonate6
1,8-Octanediol8-Azidooctyl 4-methylbenzenesulfonate8
1,10-Decanediol10-Azidodecyl 4-methylbenzenesulfonate10
1,12-Dodecanediol12-Azidododecyl 4-methylbenzenesulfonate12

Transformations of the Azido Group into Other Functionalities (e.g., Amines, Carboxamides)

The azido group in 12-azidododecyl 4-methylbenzenesulfonate is a versatile functional handle that can be chemoselectively transformed into a variety of other functionalities, most notably amines and carboxamides. These transformations are crucial for introducing new reactive sites or for building more complex molecular architectures.

Reduction to Amines: The reduction of the azide to a primary amine is a fundamental transformation. Several methods are available, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. For a molecule like 12-azidododecyl 4-methylbenzenesulfonate, it is important to choose a reducing agent that does not affect the tosylate group.

Commonly used methods for the chemoselective reduction of azides in the presence of sulfonates include:

Staudinger Reaction: This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh3), followed by hydrolysis of the resulting iminophosphorane to yield the amine. The Staudinger reaction is known for its mild conditions and high chemoselectivity. researchgate.net

Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst can be used, but care must be taken to avoid reduction of the aromatic ring of the tosylate group. researchgate.net Rhodium-based catalysts, such as Rh/Al2O3, have been shown to be effective for the chemoselective reduction of azides in the presence of other reducible groups. nih.gov

Hydride Reagents: Lithium aluminium hydride (LiAlH4) can also reduce azides to amines. researchgate.net

The resulting aminoalkyl 4-methylbenzenesulfonate is a valuable intermediate for further derivatization, such as peptide synthesis or the introduction of amine-reactive functionalities.

Conversion to Carboxamides: The azido group can also be converted into a carboxamide functionality. One common method involves the reaction of the azide with a carboxylic acid in the presence of a reducing agent, a process known as the Staudinger ligation. Alternatively, the azide can first be reduced to an amine, which is then acylated with a carboxylic acid or its activated derivative (e.g., an acid chloride or an active ester) to form the amide bond. youtube.comnih.gov

A more direct approach is the cobalt-catalyzed aminocarbonylation of alkyl tosylates. This method allows for the direct conversion of the C-OTs bond to a C-C(O)N bond, which could be a potential route to form amides from azidoalkyl tosylates after the reduction of the azide. youtube.com

TransformationReagents and ConditionsResulting Functional Group
Reduction to Amine1. PPh3, THF/H2O (Staudinger Reaction)-NH2
2. H2, Pd/C or Rh/Al2O3
3. LiAlH4, THF
Conversion to Carboxamide1. RCOOH, PPh3 (Staudinger Ligation)-NHC(O)R
2. Reduction to amine, then RCOCl or RCOOH/coupling agent

Modifications of the 4-Methylbenzenesulfonate Group for Tunable Reactivity

The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. However, its reactivity can be tuned by introducing different substituents on the aromatic ring of the benzenesulfonate (B1194179) moiety. This allows for the fine-tuning of the electrophilicity of the carbon atom to which the sulfonate is attached, thereby controlling the rate of substitution reactions.

The electronic nature of the substituent on the aryl ring of the sulfonate ester significantly influences its leaving group ability. Electron-withdrawing groups increase the stability of the resulting sulfonate anion, making it a better leaving group and thus increasing the reactivity of the alkyl sulfonate towards nucleophiles. Conversely, electron-donating groups decrease the leaving group ability.

This principle can be utilized to create a library of azidoalkyl aryl sulfonates with a range of reactivities. For example, replacing the methyl group in the para position with a nitro group (an electron-withdrawing group) would result in a more reactive alkylating agent. On the other hand, replacing it with a methoxy (B1213986) group (an electron-donating group) would lead to a less reactive compound.

The synthesis of these modified sulfonates is typically achieved by reacting the corresponding ω-azidoalkanol with the desired substituted benzenesulfonyl chloride in the presence of a base.

The table below shows examples of substituted benzenesulfonate groups and their expected effect on the reactivity of the corresponding azidoalkyl sulfonate.

Substituent on Benzene (B151609) Ring (para-position)Name of Sulfonate GroupExpected Effect on Reactivity (compared to tosylate)
-NO2NosylateIncreased
-ClClosylateIncreased
-HBesylateSlightly Increased
-CH3TosylateReference
-OCH3AnisylateDecreased

The study of the kinetics of nucleophilic substitution reactions with these modified sulfonates can provide valuable insights into reaction mechanisms and allow for the selection of the optimal leaving group for a specific synthetic application. nih.gov

Creation of Multifunctionalized Building Blocks and Linkers

12-Azidododecyl 4-methylbenzenesulfonate and its analogs are ideal precursors for the synthesis of multifunctionalized building blocks and heterobifunctional linkers. nih.gov These molecules possess two distinct reactive sites—the azide and the tosylate—that can be addressed orthogonally, meaning one group can be reacted selectively without affecting the other. This property is highly valuable in bioconjugation, materials science, and drug delivery for the construction of well-defined molecular architectures. nih.gov

The general strategy for creating such multifunctional molecules involves the sequential modification of the two terminal functional groups. For example, the azide group can be utilized in a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a specific molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a peptide). Subsequently, the tosylate group can be displaced by a nucleophile to introduce a second functionality.

Alternatively, the tosylate group can be reacted first with a nucleophile containing another functional group, followed by the modification of the azide. The long alkyl chain provides a flexible spacer between the two functionalities, which can be advantageous in many applications by minimizing steric hindrance and allowing the conjugated molecules to interact with their targets effectively.

An example of the synthesis of a heterobifunctional linker is the reaction of an azidoalkyl tosylate with a thiol-containing molecule to introduce a thiol-reactive maleimide (B117702) group. The resulting molecule would have an azide at one end for click chemistry and a maleimide at the other for conjugation to cysteine residues in proteins.

The table below provides examples of multifunctional building blocks that can be synthesized from an azidoalkyl 4-methylbenzenesulfonate precursor.

First Reaction (at Azide or Tosylate)Second Reaction (at remaining functionality)Resulting Multifunctional Building BlockPotential Application
CuAAC with a propargyl-functionalized biotinNucleophilic substitution with sodium thiolacetate, followed by hydrolysisAzide-Biotin-Thiol LinkerAttachment to surfaces and biomolecules
Nucleophilic substitution with a primary amine containing a protected carboxyl groupDeprotection of the carboxyl group, followed by CuAAC with an alkyne-functionalized drug moleculeDrug-Linker-Carboxylic AcidTargeted drug delivery
Staudinger ligation with a phosphine-functionalized fluorescent dyeNucleophilic substitution with a maleimide-containing nucleophileDye-Linker-MaleimideFluorescent labeling of proteins

The versatility of 12-azidododecyl 4-methylbenzenesulfonate and its derivatives in the creation of such multifunctional linkers underscores their importance as key tools in modern chemical synthesis.

Advanced Analytical and Spectroscopic Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 12-azidododecyl 4-methylbenzenesulfonate (B104242). ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, while 2D-NMR techniques establish connectivity between them.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons of the 4-methylbenzenesulfonate (tosyl) group appear as two distinct doublets in the downfield region (7.0-8.0 ppm). The methyl group protons of the tosyl moiety resonate as a singlet around 2.4 ppm. The long dodecyl chain exhibits a large, complex multiplet in the aliphatic region (1.2-1.8 ppm). The methylene (B1212753) groups adjacent to the azide (B81097) (-CH₂N₃) and the tosylate ester (-CH₂OTs) are deshielded and appear as triplets at approximately 3.25 ppm and 4.02 ppm, respectively.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule. The aromatic carbons of the tosyl group exhibit signals between 127 and 145 ppm, with the quaternary carbons showing lower intensity. The methyl carbon of the tosyl group has a characteristic shift around 21 ppm. The carbons of the long alkyl chain appear in the 25-30 ppm range. The carbon atom attached to the azide group (C-N₃) resonates at approximately 51 ppm, while the carbon attached to the tosylate oxygen (C-OTs) is found further downfield at around 70 ppm.

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to unambiguously assign the ¹H and ¹³C signals. researchgate.net An HSQC experiment correlates directly bonded proton and carbon atoms, confirming the assignments of the various methylene groups in the dodecyl chain and the tosyl methyl group. researchgate.netmasterorganicchemistry.com HMBC spectra reveal long-range (2-3 bond) correlations, which are crucial for establishing the connectivity between the tosyl group, the dodecyl chain, and the terminal azide. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 12-azidododecyl 4-methylbenzenesulfonate (CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H) 7.78 Doublet
Aromatic (Ar-H) 7.34 Doublet
Methylene (-CH₂-OTs) 4.02 Triplet
Methylene (-CH₂-N₃) 3.25 Triplet
Aromatic Methyl (Ar-CH₃) 2.45 Singlet
Methylene (-CH₂-CH₂-OTs) 1.65 Multiplet
Methylene (-CH₂-CH₂-N₃) 1.58 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for 12-azidododecyl 4-methylbenzenesulfonate (CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic (Quaternary, C-S) 144.7
Aromatic (Quaternary, C-CH₃) 133.0
Aromatic (CH) 129.8
Aromatic (CH) 127.8
Methylene (-CH₂-OTs) 70.7
Methylene (-CH₂-N₃) 51.4
Alkyl Chain (-CH₂-) 29.5 - 25.3 (multiple signals)
Methylene (-CH₂-CH₂-N₃) 28.9
Methylene (-CH₂-CH₂-OTs) 28.8
Methylene (CH₂-CH₂-CH₂-N₃) 26.6

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This method is crucial for confirming the identity of 12-azidododecyl 4-methylbenzenesulfonate.

For the molecular formula C₁₉H₃₁N₃O₃S, the calculated monoisotopic mass can be determined with high precision. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. The experimentally measured mass is then compared to the calculated mass, with a deviation of less than 5 ppm providing strong evidence for the correct elemental composition and confirming the successful synthesis of the target compound.

Table 3: HRMS Data for 12-azidododecyl 4-methylbenzenesulfonate

Ion Formula Ion Type Calculated Mass (m/z)
[C₁₉H₃₁N₃O₃S + H]⁺ [M+H]⁺ 382.2159

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 12-azidododecyl 4-methylbenzenesulfonate displays several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent and diagnostic peak is the strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (-N₃) group. researchgate.netresearchgate.netlibretexts.org The tosylate group gives rise to strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found near 1360 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O-C stretch is also observable around 900-1000 cm⁻¹. The long alkyl chain is identified by the strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2930 cm⁻¹).

Raman Spectroscopy: While IR spectroscopy relies on a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. researchgate.net The azide asymmetric stretch is also Raman active. The aromatic ring of the tosyl group often shows characteristic bands in the Raman spectrum, including a ring-breathing mode around 1600 cm⁻¹. The C-S bond vibration, which can be weak in the IR spectrum, may be more readily observed using Raman spectroscopy.

Table 4: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Azide (-N₃) Asymmetric Stretch 2100 (Strong, Sharp)
Sulfonate (S=O) Asymmetric Stretch ~1360 (Strong)
Sulfonate (S=O) Symmetric Stretch ~1175 (Strong)
Aromatic (C=C) Ring Stretch ~1600 (Medium)
Alkyl (C-H) Stretch 2850-2960 (Strong)

X-ray Crystallography for Solid-State Structural Elucidation (If applicable)

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. If 12-azidododecyl 4-methylbenzenesulfonate can be obtained as a high-quality single crystal, this technique can be used to determine its three-dimensional structure in the solid state.

This analysis would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. It would also reveal the conformation of the long dodecyl chain (e.g., an all-trans zigzag conformation) and the packing of the molecules within the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces. As of now, publicly available crystal structure data for this specific compound is not available.

Chromatographic and Purity Assessment Methods (HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of 12-azidododecyl 4-methylbenzenesulfonate and for monitoring reaction progress during its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively assess purity and determine appropriate conditions for column chromatography purification. The compound's retention factor (Rf) will depend on the polarity of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture).

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for separation and quantification. For a long-chain alkyl compound like this, reversed-phase HPLC (RP-HPLC) is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water). nih.govresearchgate.net A pure sample will exhibit a single, sharp peak, and the area under the peak can be used to quantify its purity against a standard.

Gas Chromatography (GC): Due to the relatively high molecular weight and potential for thermal decomposition of the tosylate and azide groups, Gas Chromatography (GC) is generally less suitable for the analysis of this compound compared to HPLC. If used, it would require high temperatures, which could lead to degradation.

Future Research Directions and Emerging Opportunities

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste and environmental impact. nih.gov Future research into the synthesis of 12-azidododecyl 4-methylbenzenesulfonate (B104242) will likely focus on developing more sustainable and eco-friendly protocols.

Current synthetic routes often rely on traditional methods that may involve hazardous reagents and solvents. A key area of development will be the implementation of greener alternatives. For instance, research into chromatography-free synthesis for aryl tosylates has demonstrated the potential for simpler, more environmentally friendly procedures with shorter reaction times and milder conditions. organic-chemistry.org The use of aqueous sodium tosylate solutions as a recyclable medium for alkylation reactions also presents a sustainable approach that minimizes solvent and salt waste. rsc.org

For the azide (B81097) functional group, future methodologies could explore alternatives to potentially hazardous azide reagents. The development of greener catalysts and solvent-free systems is a significant area of interest in azide-alkyne cycloaddition (AAC) reactions, a cornerstone of click chemistry. nih.gov Investigating the use of green solvents like water, ionic liquids, or deep eutectic solvents for the synthesis of sulfur-containing compounds could also provide valuable insights for more sustainable production of tosylates. bohrium.com Furthermore, one-pot procedures that combine tosylation and subsequent reactions, using simple inorganic bases and recoverable organic solvents, can significantly reduce waste and improve efficiency. nih.gov

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Advancements in catalysis offer promising avenues for enhancing the reactivity and selectivity of reactions involving 12-azidododecyl 4-methylbenzenesulfonate. The development of novel catalytic systems is a crucial area of future research.

Photocatalysis, particularly with visible light, is an emerging field that could be applied to reactions involving the azide group. nih.govresearchgate.net Visible-light-activated transition metal catalysts can generate reactive nitrenes from azides under mild, room-temperature conditions, which avoids the harsh UV irradiation that can lead to decomposition of complex molecules. nih.gov Heterogeneous photocatalysts, such as palladium-decorated titanium dioxide, can facilitate the photodecomposition of azides in the UVA region, offering easier catalyst separation and high chemoselectivity. rsc.org The photocatalytic reduction of azides to amines is another area where novel, recyclable heterogeneous photocatalysts are being developed. thieme-connect.com

For the tosylate group, various catalytic methods can be explored to improve the efficiency of its displacement in nucleophilic substitution reactions. Diarylborinic acid has been shown to be an efficient catalyst for the selective sulfonylation of diols. organic-chemistry.org Additionally, the use of organocatalysts in tosylation reactions under solvent-free conditions is a promising eco-friendly approach. acs.org

Computational Chemistry and Molecular Modeling for Reaction Prediction and Design

Computational chemistry and molecular modeling are powerful tools for predicting chemical reactivity and designing novel reaction pathways. These approaches can provide deep insights into the behavior of 12-azidododecyl 4-methylbenzenesulfonate at the molecular level.

Density Functional Theory (DFT) calculations can be employed to study the mechanism of reactions involving azides, such as 1,3-dipolar cycloadditions. nih.govresearchgate.net Such studies can help in understanding the factors that control reactivity and selectivity, including orbital energies and distortion energies. acs.org For instance, computational models can predict the ambiphilic nature of azide cycloadditions and explain the reactivity patterns observed experimentally. acs.org

Molecular modeling can also be used to design more efficient synthetic routes and to predict the properties of novel materials constructed using this linker molecule. For example, computational methods can be used to predict the enthalpies of formation for azide-functionalized compounds, which is crucial for assessing their energetic properties. dtic.mil Furthermore, machine learning and deep learning models are being developed to predict the reactivity of covalent compounds, which could be applied to reactions involving the tosylate group to streamline experimental procedures and reduce computational costs. nih.gov

Q & A

Basic: What are the established synthetic routes for 12-azidododecyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or esterification. For example, describes a two-step process:

Sulfonation : Reacting 4-methylbenzenesulfonyl chloride with a dodecanol derivative under basic conditions (e.g., 4-dimethylaminopyridine in dichloromethane).

Azide introduction : Replacing a leaving group (e.g., bromide) at the terminal position of the dodecyl chain with sodium azide (NaN₃) via an SN2 mechanism.
Optimization :

  • Use anhydrous solvents (e.g., DMF or methanol) to prevent hydrolysis of intermediates.
  • Monitor reaction progress with thin-layer chromatography (TLC) and adjust reaction time (e.g., 14–16 hours for complete conversion).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product in >80% yield .

Basic: Which analytical techniques are most reliable for characterizing 12-azidododecyl 4-methylbenzenesulfonate?

Key methods include:

  • 1H/13C NMR : Confirm structural integrity by identifying peaks for the azide (-N₃, δ ~3.3 ppm), sulfonate ester (SO₃, δ ~7.8 ppm), and dodecyl chain (δ 1.2–1.6 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., [M+Na]+ peak at m/z 463.2).
  • FT-IR : Detect azide stretches (~2100 cm⁻¹) and sulfonate S=O bonds (~1170 cm⁻¹).
  • Elemental analysis : Validate purity (>95% C, H, N, S content) .

Advanced: How does the reactivity of the azide group influence its applications in click chemistry and bioconjugation?

The terminal azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key considerations :

  • Catalyst optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance reaction rates and reduce side reactions.
  • Solvent compatibility : Perform reactions in aqueous or mixed solvents (e.g., DMSO/H₂O) to maintain protein/ligand stability.
  • Applications :
    • Bioconjugation : Attach fluorescent tags or targeting moieties to biomolecules.
    • Polymer functionalization : Synthesize block copolymers for drug delivery systems .

Advanced: What challenges arise in crystallographic analysis of sulfonate esters, and how can they be addressed?

Sulfonate esters often exhibit:

  • Low crystallinity : Due to flexible alkyl chains. Solution: Use slow evaporation in non-polar solvents (e.g., hexane/chloroform) at 4°C.
  • Disorder in alkyl chains : Refine using SHELXL ( ) with restraints on bond lengths/angles.
  • Hydrogen bonding : Analyze packing motifs (e.g., sulfonate-oxygen interactions) via Mercury software .

Advanced: How can thermal stability and decomposition pathways of 12-azidododecyl 4-methylbenzenesulfonate be investigated?

  • Differential scanning calorimetry (DSC) : Identify exothermic peaks (azide decomposition ~150–200°C).
  • Thermogravimetric analysis (TGA) : Quantify mass loss under nitrogen/air atmospheres.
  • Safety : Store at –20°C in amber vials to prevent photolytic/thermal degradation. Avoid grinding or heating neat azides .

Advanced: What computational methods are suitable for predicting the reactivity of 12-azidododecyl 4-methylbenzenesulfonate?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., azide terminal N).
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers for drug delivery studies (e.g., GROMACS).
  • Transition state analysis : Model SN2 displacement mechanisms for azide introduction using Gaussian .

Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or MS data may arise from:

  • Impurities : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Solvent effects : Re-record spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Isomeric mixtures : Use preparative TLC to separate isomers and assign signals unambiguously .

Basic: What safety protocols are critical when handling 12-azidododecyl 4-methylbenzenesulfonate?

  • Explosivity risk : Avoid shock, friction, or concentrated azide solutions.
  • Personal protective equipment (PPE) : Use blast shields, gloves, and face shields during synthesis.
  • Waste disposal : Quench azides with sodium nitrite/acid before neutralization .

Advanced: How can this compound be utilized in surface modification or nanomaterial synthesis?

  • Self-assembled monolayers (SAMs) : Immerse gold surfaces in ethanolic solutions to form azide-terminated SAMs for subsequent click reactions.
  • Nanoparticle functionalization : React azides with alkyne-coated quantum dots or liposomes.
  • Characterization : Validate surface attachment via XPS (azide N 1s peak at ~400 eV) .

Advanced: What are the limitations of current synthetic methods, and how can they be improved?

  • Low azide yields : Replace NaN₃ with tetrabutylammonium azide to enhance solubility in organic phases.
  • Side reactions : Add catalytic KI to suppress elimination pathways during SN2.
  • Scalability : Transition from batch to flow chemistry for safer handling of azides .

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